![molecular formula C17H16O3 B14029105 4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029105.png)
4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that features a biphenyl structure with a dioxolane ring and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-1,3-dioxolane with a biphenyl derivative under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The biphenyl structure may also facilitate interactions with hydrophobic regions of biological membranes, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-(4-Methyl-1,3-dioxolan-2-yl)-1,2-methylenedioxybenzene: Contains a methylenedioxy group instead of a biphenyl structure.
Uniqueness
4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to its combination of a dioxolane ring, biphenyl structure, and aldehyde functional group.
Propiedades
Fórmula molecular |
C17H16O3 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C17H16O3/c1-17(19-10-11-20-17)16-8-6-15(7-9-16)14-4-2-13(12-18)3-5-14/h2-9,12H,10-11H2,1H3 |
Clave InChI |
ODNXFBBGBQNRFC-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


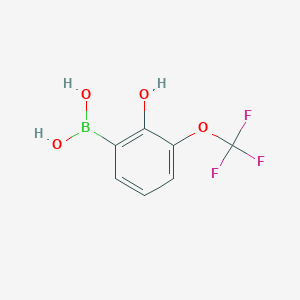

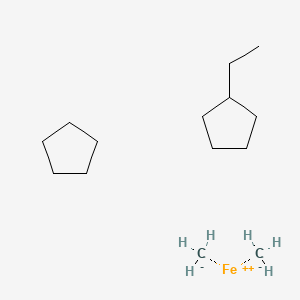
![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)
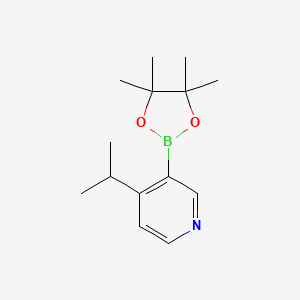
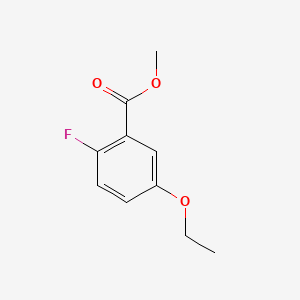
![[3-(Dibenzylamino)oxetan-2-yl]methanol](/img/structure/B14029074.png)
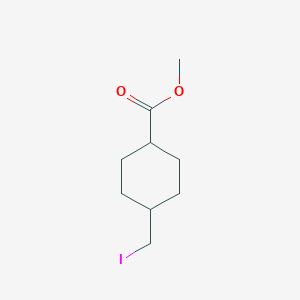
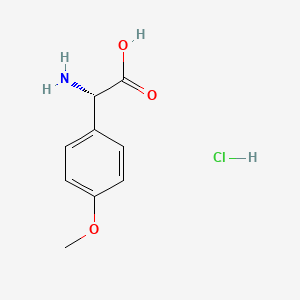
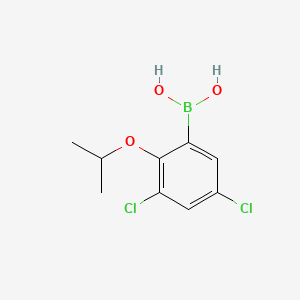
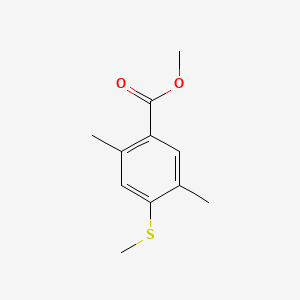
![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
